molecular formula C12H10ClNO B1362477 4-(3-Chlorophenoxy)aniline CAS No. 56705-51-2

4-(3-Chlorophenoxy)aniline

Cat. No. B1362477
CAS RN: 56705-51-2
M. Wt: 219.66 g/mol
InChI Key: COOTUHZXYCEPGE-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)aniline is a chemical compound with the empirical formula C12H10ClNO and a molecular weight of 219.67 . It is used in the field of organic building blocks .


Molecular Structure Analysis

The molecular structure of 4-(3-Chlorophenoxy)aniline can be represented by the SMILES string Nc1ccc(Oc2cccc(Cl)c2)cc1 . The InChI key for this compound is COOTUHZXYCEPGE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(3-Chlorophenoxy)aniline has a molecular weight of 219.67 . The compound’s structure can be represented by the SMILES string Nc1ccc(Oc2cccc(Cl)c2)cc1 .

Scientific Research Applications

Nephrotoxicity Studies

4-(3-Chlorophenoxy)aniline and its derivatives have been studied for their nephrotoxic potential. In vivo and in vitro assessments in rats showed that chlorinated anilines could affect renal function, with certain compounds decreasing urine volume and elevating blood urea nitrogen concentration. These findings indicate that chlorine substitution on the phenyl ring of aniline enhances nephrotoxic potential, highlighting the significance of these compounds in toxicological research (Rankin et al., 1986).

Polymer Synthesis

The compound has been used in the synthesis of novel polymers. For instance, a study detailed the electrochemical synthesis of a polymer based on a derivative of 4-(3-Chlorophenoxy)aniline. This polymer showed promising applications in dye-sensitized solar cells, demonstrating higher energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).

Fluorescent Properties in Polymers

Research into polyurethane cationomers incorporated with salicylideneanil structures, including derivatives of 4-(3-Chlorophenoxy)aniline, revealed their potential in creating fluorescent polymeric films. This research expands the understanding of these compounds' role in advanced material sciences (Buruianǎ et al., 2005).

Environmental Degradation Studies

The degradation pathways of chlorophenols and anilines, including derivatives of 4-(3-Chlorophenoxy)aniline, have been studied in environmental contexts. These studies are crucial for understanding the environmental impact and breakdown processes of these chemical compounds (Sauleda & Brillas, 2001).

Safety And Hazards

The safety data sheet for a similar compound, 4-(4-Chlorophenoxy)aniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .

Future Directions

A study recommends preclinical and clinical studies on ATSA to evaluate its value in developing novel drugs for future management of multi-drug resistant malaria parasites .

properties

IUPAC Name

4-(3-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOTUHZXYCEPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205264
Record name Benzenamine, 4-(3-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenoxy)aniline

CAS RN

56705-51-2
Record name 4-(3-Chlorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56705-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(3-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(3-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-chlorophenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Z Yu, K Zheng, G Ren, D Wang, S Ma… - … science & technology, 2011 - ACS Publications
Several studies have indicated that mixed brominated/chlorinated organic compounds could be formed during the thermal process such as the incineration of municipal solid waste and …
Number of citations: 20 pubs.acs.org
Y Kawakita, K Miwa, M Seto, H Banno, Y Ohta… - Bioorganic & medicinal …, 2012 - Elsevier
During the course of our studies on a novel HER2/EGFR dual inhibitor (TAK-285), we found an alternative potent pyrrolo[3,2-d]pyrimidine compound (1a). To enhance the …
Number of citations: 35 www.sciencedirect.com
A Buchynskyy, JR Gillespie, MA Hulverson… - Bioorganic & medicinal …, 2017 - Elsevier
A phenotypic screen of a compound library for antiparasitic activity on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), led to the identification of N-(2…
Number of citations: 15 www.sciencedirect.com
JL Díaz, U Christmann, A Fernandez… - Journal of Medicinal …, 2013 - ACS Publications
The synthesis and pharmacological activity of a new series of hexahydro-2H-pyrano[3,2-c]quinoline derivatives as potent σ 1 receptor (σ 1 R) ligands are reported. This family, which …
Number of citations: 49 pubs.acs.org
T Ishikawa, M Seto, H Banno, Y Kawakita… - Journal of medicinal …, 2011 - ACS Publications
Dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) have been investigated for breast, lung, gastric, prostate, and other …
Number of citations: 196 pubs.acs.org
A Elkamhawy, S Paik, EMH Ali, AHE Hassan, SJ Kang… - Pharmaceuticals, 2022 - mdpi.com
Death-associated protein kinase 1 (DAPK1) is a serine/threonine protein kinase involved in diverse fundamental cellular processes such as apoptosis and autophagy. DAPK1 isoform …
Number of citations: 7 www.mdpi.com
GA Heinzl - 2016 - search.proquest.com
The discovery and development of new antimicrobials has become a top priority as resistance to known therapeutics continues to grow. While most antimicrobials target essential …
Number of citations: 2 search.proquest.com
AM Bender - pdffox.com
Acknowledgements I am extremely grateful to my parents, Gary and Joanne Bender, who have both given me a huge amount of support (both personal and financial) throughout my …
Number of citations: 0 pdffox.com
川北洋一 - 2014
Number of citations: 4

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